

ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate molecular weight

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Compound of Interest

Compound Name: **ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate**

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An In-depth Technical Guide to **Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate**

This technical guide provides a comprehensive overview of **Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate**, a fluorinated heterocyclic compound of significant interest in chemical research and development. The document details its physicochemical properties, outlines a representative synthetic pathway, and discusses its applications, particularly in the agrochemical and pharmaceutical industries. This guide is intended for researchers, scientists, and professionals involved in drug discovery and chemical synthesis.

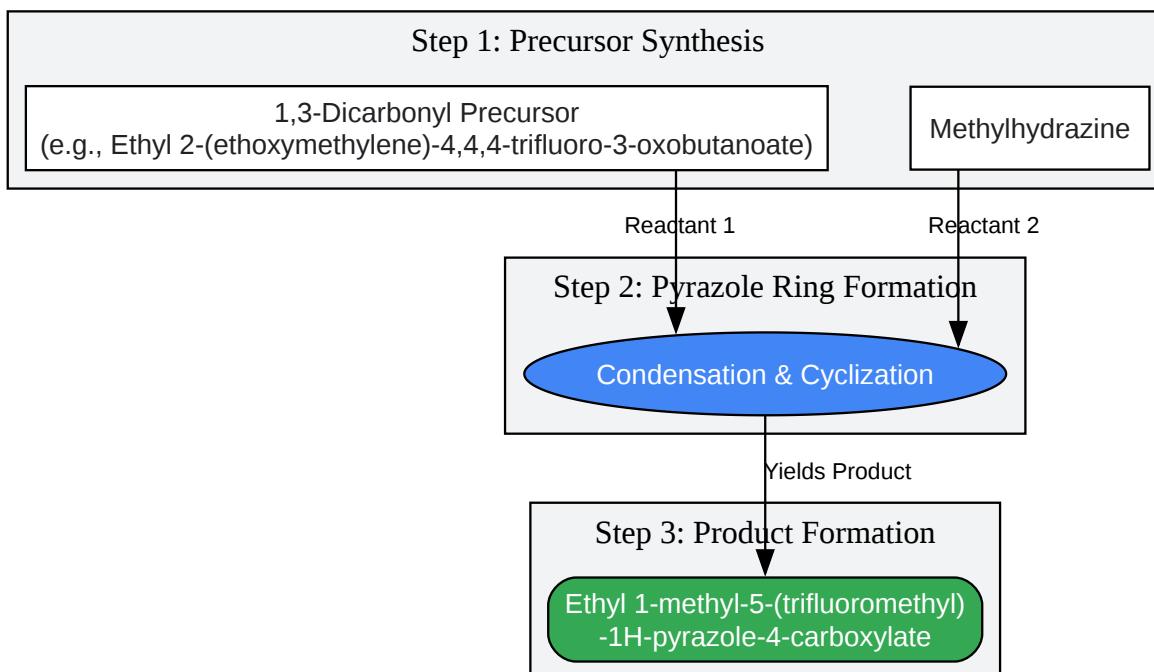
Physicochemical Properties

Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a white crystalline solid.^[1] The presence of the trifluoromethyl group significantly influences its chemical properties, enhancing reactivity, solubility in organic solvents, and biological activity.^[1] A summary of its key quantitative data is presented below.

Property	Value
Molecular Weight	222.17 g/mol [1]
Molecular Formula	C ₈ H ₉ F ₃ N ₂ O ₂ [1]
CAS Number	231285-86-2 [1]
Melting Point	60-66 °C [1]
Purity	≥ 98% (as determined by HPLC) [1]
Appearance	White crystals [1]

Synthesis and Workflow

The synthesis of substituted pyrazoles like **ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate** typically involves a key ring-forming condensation reaction followed by functional group modifications. A common strategy is the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent, followed by N-alkylation. The diagram below illustrates a generalized workflow for the synthesis of this class of compounds.



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Caption: Generalized synthetic workflow for pyrazole carboxylates.

Experimental Protocols

While a specific protocol for this exact isomer is not detailed in the provided search results, a representative procedure for a key synthetic step—the N-methylation of a pyrazole ring—can be extrapolated from the synthesis of a closely related isomer, ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate.

Objective: To synthesize the target compound via N-methylation of its precursor, ethyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate.

Materials:

- Ethyl 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
- N,N-Dimethylformamide (DMF)
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Iodomethane (Methyl iodide)
- Ethyl acetate
- Saturated aqueous sodium chloride solution (brine)
- Anhydrous sodium sulfate
- Water (deionized)

Procedure:

- Dissolve the starting pyrazole ester (1 equivalent) in anhydrous DMF in a round-bottom flask and cool the solution to 0 °C in an ice bath.

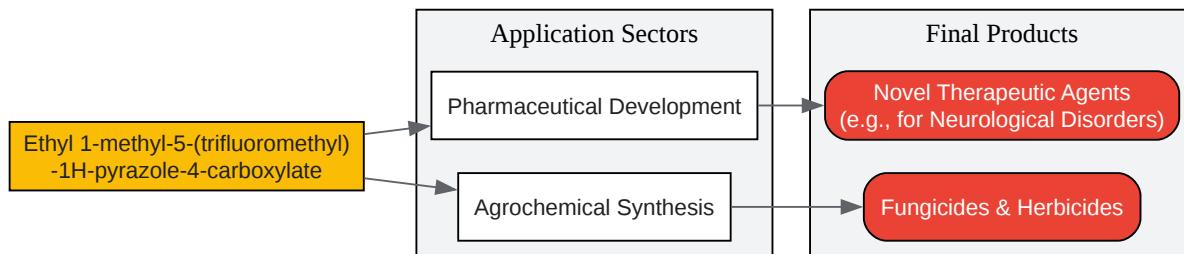
- Slowly add sodium hydride (1.5 equivalents) portion-wise to the cooled solution while stirring. Maintain the temperature at 0 °C.
- Stir the reaction mixture at 0 °C for approximately 20-30 minutes after the addition of NaH is complete.
- Add iodomethane (1.5 equivalents) dropwise to the reaction mixture.
- Allow the reaction to gradually warm to room temperature and stir overnight (approximately 18 hours).
- Upon completion, partition the reaction mixture between ethyl acetate and water.
- Separate the organic layer and wash it sequentially with water and then with a saturated aqueous sodium chloride solution.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
- Purify the resulting crude product by silica gel column chromatography to afford the final product, **ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate**.

Applications in Research and Development

This pyrazole derivative is a valuable intermediate in the synthesis of more complex molecules, primarily for the agrochemical and pharmaceutical sectors.[\[1\]](#)

- Agrochemicals: It serves as a key building block for modern fungicides and herbicides.[\[1\]](#) The trifluoromethyl group is known to enhance the efficacy and metabolic stability of the final active ingredients, leading to improved crop protection.[\[1\]](#)
- Pharmaceuticals: In drug discovery, this compound is explored for its potential in developing novel therapeutic agents. Its structural motifs are relevant in designing molecules for treating neurological disorders.[\[1\]](#) The stability and reactivity of the compound make it an attractive starting point for creating new chemical entities with potentially enhanced efficacy and reduced toxicity.[\[1\]](#)

The logical relationship for its application is outlined in the following diagram.

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Caption: Application pathways of the title compound.

Conclusion

Ethyl 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a specialized chemical intermediate with significant utility. Its defined physicochemical properties and the established synthetic routes to related compounds make it a reliable component in multi-step synthesis. The presence of the trifluoromethyl group is key to its value, conferring enhanced biological activity to the downstream products in both agriculture and medicine. This guide summarizes the essential technical information for researchers and developers working with this compound.

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References

- 1. chemimpex.com [chemimpex.com]
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